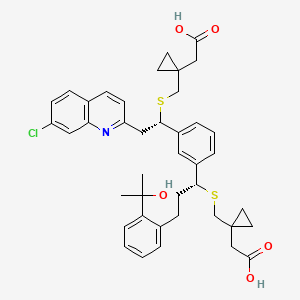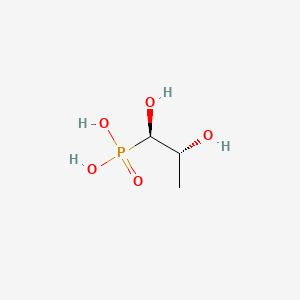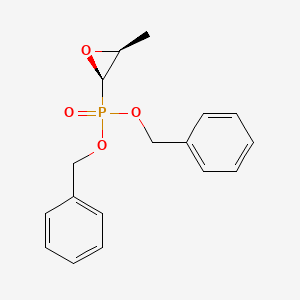
2,2-Diisobutyl-3-méthyl-3-oxopropanoate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is an organic compound with the molecular formula C₁₄H₂₆O₃ and a molecular weight of 242.35. It is also known by its IUPAC name, ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Applications De Recherche Scientifique
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-methyl-2-oxobutyrate
- Ethyl 2-acetyl-4-methylpentanoate
- Ethyl 2,2-dimethyl-3-oxopropionate
Uniqueness
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is unique due to its specific structural features, such as the presence of two isobutyl groups and a methyl group on the oxopropionate backbone. These structural characteristics confer distinct chemical and physical properties, making it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
412027-13-5 |
|---|---|
Formule moléculaire |
C₁₄H₂₆O₃ |
Poids moléculaire |
242.35 |
Synonymes |
Ethyl 2-Acetyl-2-isobutyl-4-methylpentanoate; 2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





